molecular formula C14H12N2O3 B8769000 3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid CAS No. 129498-34-6

3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid

Cat. No.: B8769000
CAS No.: 129498-34-6
M. Wt: 256.26 g/mol
InChI Key: GGCTZXGFWKXKFC-UHFFFAOYSA-N
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Description

3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid is a complex organic compound that features both imidazole and chromene moieties The imidazole ring is a five-membered ring containing two nitrogen atoms, while the chromene ring is a benzopyran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid typically involves the formation of the imidazole ring followed by its attachment to the chromene structure. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The chromene moiety can be reduced to form dihydrochromene derivatives.

    Substitution: Both the imidazole and chromene rings can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the chromene moiety can yield dihydrochromene derivatives.

Scientific Research Applications

3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The chromene moiety can interact with biological membranes, potentially disrupting their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2H-chromene-3-carboxylic acid: Lacks the imidazole moiety, making it less versatile in coordination chemistry.

    1H-imidazole-4-carboxylic acid: Lacks the chromene moiety, limiting its applications in materials science.

    3-(1H-imidazol-1-yl)propanoic acid: Similar structure but lacks the chromene ring, affecting its biological activity.

Uniqueness

3-((1H-Imidazol-1-yl)methyl)-2H-chromene-6-carboxylic acid is unique due to the presence of both imidazole and chromene moieties, which confer a combination of properties that are useful in various scientific and industrial applications. This dual functionality makes it a valuable compound for research and development.

Properties

CAS No.

129498-34-6

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

3-(imidazol-1-ylmethyl)-2H-chromene-6-carboxylic acid

InChI

InChI=1S/C14H12N2O3/c17-14(18)11-1-2-13-12(6-11)5-10(8-19-13)7-16-4-3-15-9-16/h1-6,9H,7-8H2,(H,17,18)

InChI Key

GGCTZXGFWKXKFC-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)C(=O)O)CN3C=CN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3,4-dihydro-3(1H-imidazol-1-ylmethyl)-4-hydroxy-2H-1-benzopyran-6-carboxylic acid (3.0 g) in glacial acetic acid (60 ml) and concentrated sulfuric acid (30 ml) is heated at 80° C. for 3 hours. After cooling, the reaction mixture is poured into crushed ice, neutralized with ammonium hydroxide and extracted with methylene chloride. The organic layer is dried over sodium sulfate and evaporated to dryness. The resulting residue is treated with ethyl ether to give 1.5 g of 3-(1H-imidazol-1-ylmethyl)-2H-1-benzopyran-6-carboxylic acid, m.p. 258°-259°.
Name
3,4-dihydro-3(1H-imidazol-1-ylmethyl)-4-hydroxy-2H-1-benzopyran-6-carboxylic acid
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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